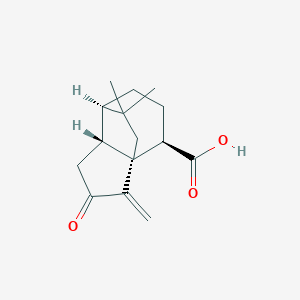

Acide terrecyclique A

Vue d'ensemble

Description

L'acide terrecyclique est un sesquiterpène naturel présentant un squelette quadrane tricyclique distinctif. Ce composé a été découvert pour la première fois dans le champignon Aspergillus terreus en 1978. L'acide terrecyclique présente de puissantes activités antimicrobiennes et anticancéreuses, ce qui en fait un sujet d'intérêt majeur dans la recherche scientifique .

Applications De Recherche Scientifique

Terrecyclic acid has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex carbocation rearrangements and multistep biosynthetic pathways.

Biology: The compound’s antimicrobial properties make it a valuable tool for studying microbial resistance mechanisms.

Medicine: Terrecyclic acid’s anticancer activity is being explored for potential therapeutic applications in oncology.

Mécanisme D'action

Target of Action

Terrecyclic Acid A, a sesquiterpene originally isolated from Aspergillus terreus , exhibits potent antimicrobial and anticancer activities . It is active against S. aureus, B. subtilis, and M. roseus . The primary targets of Terrecyclic Acid A are the cellular stress response pathways in tumor cells .

Mode of Action

Terrecyclic Acid A modulates multiple stress pathways in tumor cells that promote their survival . It induces a heat shock response, increases levels of reactive oxygen species (ROS), and inhibits NF-κB transcriptional activity . The presence of an α-methylene ketone moiety suggests that Terrecyclic Acid A may form adducts with sulfhydryl groups of proteins .

Biochemical Pathways

Terrecyclic Acid A is synthesized by a novel sesquiterpene synthase capable of generating β-terrecyclene possessing the quadrane scaffold . The structural complexity is generated by terpene cyclases (TCs) using linear oligo-isoprenoid diphosphate precursors including geranyl, farnesyl, geranylgeranyl, and geranylfarnesyl diphosphate . The TCs are capable of catalyzing the most complex multistep carbocation rearrangement in nature, in which the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms are dramatically altered to accomplish the intriguing scaffolds .

Pharmacokinetics

The glutathione precursor n-acetyl-cysteine has been shown to protect tumor cells from the cytotoxic effects of terrecyclic acid a, whereas the glutathione-depleting agent buthionine sulfoximine enhances its activity . This suggests that the bioavailability and efficacy of Terrecyclic Acid A may be influenced by the cellular redox state.

Result of Action

Terrecyclic Acid A increases ROS levels in 3LL cells . It also exhibits concentration-dependent inhibition of cytokine-induced NF-κB transcriptional activity . These actions result in the modulation of multiple stress pathways in tumor cells, promoting their survival .

Action Environment

The action of Terrecyclic Acid A is influenced by the cellular environment. For instance, the presence of glutathione, a cellular antioxidant, can protect cells from the cytotoxic effects of Terrecyclic Acid A . Additionally, the compound was originally isolated from Aspergillus terreus, a fungus inhabiting the rhizosphere of Opuntia versicolor of the Sonoran desert , suggesting that the compound’s production and action may be influenced by environmental factors such as the presence of other organisms and specific environmental conditions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de l'acide terrecyclique implique une nouvelle sesquiterpène synthase qui génère le β-terrecyclène, qui possède le squelette quadrane. Le processus commence par la cyclisation du pyrophosphate de farnésyle (FPP) catalysée par l'enzyme TerA, suivie d'une oxydation itérative par TerB pour installer des groupes hydroxyle et acide carboxylique .

Méthodes de production industrielle : La production industrielle de l'acide terrecyclique est principalement réalisée par des procédés de fermentation utilisant des souches génétiquement modifiées d'Aspergillus terreus. Ces souches sont conçues pour surexprimer les gènes responsables de la biosynthèse de l'acide terrecyclique, augmentant ainsi le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide terrecyclique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés hydroxyle et acide carboxylique.

Réduction : Les réactions de réduction peuvent convertir l'acide terrecyclique en ses alcools correspondants.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans diverses conditions.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, carboxylés et substitués de l'acide terrecyclique .

4. Applications de la Recherche Scientifique

L'acide terrecyclique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il sert de composé modèle pour étudier des transpositions complexes de carbocations et des voies biosynthétiques en plusieurs étapes.

Biologie : Les propriétés antimicrobiennes du composé en font un outil précieux pour étudier les mécanismes de résistance microbienne.

Médecine : L'activité anticancéreuse de l'acide terrecyclique est explorée pour des applications thérapeutiques potentielles en oncologie.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide terrecyclique implique son interaction avec des cibles moléculaires et des voies spécifiques :

Activité antimicrobienne : L'acide terrecyclique perturbe les membranes cellulaires bactériennes, conduisant à la lyse et à la mort des cellules.

Activité anticancéreuse : Le composé induit l'apoptose dans les cellules cancéreuses en activant la réponse au choc thermique et d'autres voies liées au stress.

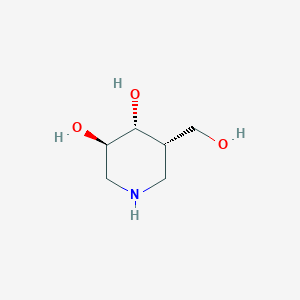

Composés Similaires :

Quadrone : Un autre sesquiterpène avec un squelette quadrane similaire, découvert dans Aspergillus terreus.

Terrecyclol : Un dérivé hydroxylé de l'acide terrecyclique.

Isoquadrone : Un composé structurellement apparenté présentant une bioactivité similaire.

Unicité : L'acide terrecyclique est unique en raison de son squelette quadrane tricyclique distinctif et de ses puissantes activités antimicrobiennes et anticancéreuses. Sa voie de biosynthèse et sa logique chimique sont également d'un intérêt majeur pour les chercheurs .

Comparaison Avec Des Composés Similaires

Quadrone: Another sesquiterpene with a similar quadrane scaffold, discovered in Aspergillus terreus.

Terrecyclol: A hydroxylated derivative of terrecyclic acid.

Isoquadrone: A structurally related compound with similar bioactivity.

Uniqueness: Terrecyclic acid is unique due to its distinctive tricyclic quadrane scaffold and its potent antimicrobial and anticancer activities. Its biosynthetic pathway and chemical logic are also of significant interest to researchers .

Propriétés

IUPAC Name |

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAWCSOVJJHIOI-JNIYBQFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83058-94-0 | |

| Record name | Terrecyclic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERRECYCLIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

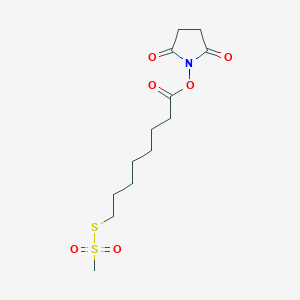

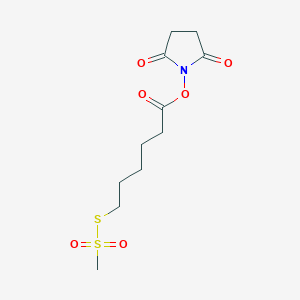

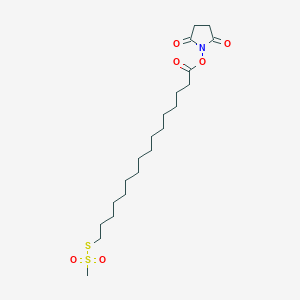

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.